Cas no 1272745-66-0 ((2S)-2-amino-2-(pyrimidin-5-yl)acetic acid)

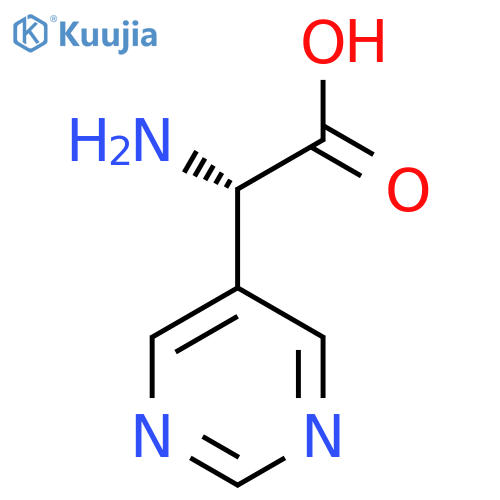

1272745-66-0 structure

商品名:(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid

CAS番号:1272745-66-0

MF:C6H7N3O2

メガワット:153.138680696487

CID:5272387

(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-Amino-2-(pyrimidin-5-yl)aceticacid

- (2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid

- (S)-2-amino-2-(pyrimidin-5-yl)acetic acid

- (2S)-2-amino-2-(pyrimidin-5-yl)acetic acid

-

- インチ: 1S/C6H7N3O2/c7-5(6(10)11)4-1-8-3-9-2-4/h1-3,5H,7H2,(H,10,11)/t5-/m0/s1

- InChIKey: QAQVVGNEMNFZLV-YFKPBYRVSA-N

- ほほえんだ: OC([C@H](C1=CN=CN=C1)N)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 145

- 疎水性パラメータ計算基準値(XlogP): -3.4

- トポロジー分子極性表面積: 89.1

(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-500MG |

(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |

1272745-66-0 | 95% | 500MG |

¥ 6,831.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-250mg |

(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |

1272745-66-0 | 95% | 250mg |

¥4098.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-500.0mg |

(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |

1272745-66-0 | 95% | 500.0mg |

¥6831.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-250.0mg |

(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |

1272745-66-0 | 95% | 250.0mg |

¥4098.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-1G |

(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |

1272745-66-0 | 95% | 1g |

¥ 10,243.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-250MG |

(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |

1272745-66-0 | 95% | 250MG |

¥ 4,098.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-100mg |

(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |

1272745-66-0 | 95% | 100mg |

¥2561.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-500mg |

(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |

1272745-66-0 | 95% | 500mg |

¥6831.0 | 2024-04-25 | |

| Ambeed | A979147-250mg |

(2S)-2-Amino-2-(pyrimidin-5-yl)acetic acid |

1272745-66-0 | 97% | 250mg |

$1237.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4234-100.0mg |

(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid |

1272745-66-0 | 95% | 100.0mg |

¥2561.0000 | 2024-07-28 |

(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

1272745-66-0 ((2S)-2-amino-2-(pyrimidin-5-yl)acetic acid) 関連製品

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1272745-66-0)(2S)-2-amino-2-(pyrimidin-5-yl)acetic acid

清らかである:99%

はかる:250mg

価格 ($):1113.0